N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride is a synthetic benzamide derivative featuring a thiazolo[5,4-c]pyridine scaffold. The compound is structurally characterized by:
- A benzyl group at the 5-position of the tetrahydrothiazolopyridine ring.
- A 3-(isopropylsulfonyl)benzamide substituent at the 2-position of the thiazole ring.
- A hydrochloride salt formulation to enhance solubility and stability.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-propan-2-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2.ClH/c1-16(2)31(28,29)19-10-6-9-18(13-19)22(27)25-23-24-20-11-12-26(15-21(20)30-23)14-17-7-4-3-5-8-17;/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,24,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGPUBNWXPTCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity based on existing literature, highlighting key findings from various studies.
Chemical Structure
The compound features a complex structure that includes a thiazolo-pyridine moiety and a sulfonamide group. Its IUPAC name reflects its intricate design, which may contribute to its biological properties.
Research indicates that derivatives of the thiazolo-pyridine class often interact with various receptors and enzymes in the body. Specifically, compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide have been studied for their agonistic effects on beta-adrenoceptors. The intact thiazolo-pyridine ring is crucial for maintaining the biological activity observed in functional assays .
Pharmacological Effects
- Beta-Adrenoceptor Agonism : The compound exhibits selective activity towards beta3-adrenoceptors, which play a role in metabolic regulation and energy expenditure. Functional assays have shown that modifications to the thiazolo-pyridine structure can significantly alter receptor selectivity and activity .
- Anticancer Properties : Preliminary studies suggest that thiazolo-pyridine derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through antioxidant mechanisms or by modulating neurotransmitter systems .
Case Studies
Several studies have reported on the biological activity of related compounds:
- Study 1 : A study investigated the effects of a thiazolo-pyridine derivative on human beta1-, beta2-, and beta3-adrenoceptors. The results indicated that while some analogues did not show selectivity towards beta3-AR in radioligand binding studies, they exhibited significant agonistic activity in functional assays .
- Study 2 : Another research focused on the synthesis and biological evaluation of 2-amino-4-benzyl derivatives. These compounds were evaluated for their ability to activate beta-adrenoceptors and showed promising results for further development as therapeutic agents .
Data Table
The following table summarizes key findings from various studies regarding the biological activity of similar compounds:
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds with similar thiazolo-pyridine structures exhibit promising anticancer properties. For instance, derivatives of thiazolo-pyridine have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. These compounds often induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and phosphatidylserine translocation . The specific compound mentioned may also share these properties due to its structural similarities.
1.2 Anti-inflammatory Properties
Molecular docking studies suggest that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response, and inhibitors can potentially reduce inflammation and related diseases . Further structure optimization may enhance its efficacy as an anti-inflammatory agent.
Synthesis and Characterization
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride typically involves multi-step organic reactions that include cyclization processes and the use of various reagents to achieve the desired purity and yield . Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on thiazolo-pyridine derivatives | Demonstrated significant cytotoxicity against HeLa cells with IC50 values below 100 μM | Supports further exploration of similar compounds for anticancer therapies |
| Molecular docking analysis | Identified potential as a 5-LOX inhibitor | Highlights anti-inflammatory applications |
| Beta-adrenoceptor binding studies | Showed selective activation of beta3-adrenoceptors | Suggests use in metabolic disorder treatments |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride
The closest structural analog documented in literature is the 4-(tert-butyl)benzamide derivative (CAS: 1189500-46-6), described in . Below is a detailed comparison:
Structural Implications:
The 4-tert-butyl group in the analog is electron-donating and sterically bulky, favoring hydrophobic interactions .
Pharmacokinetic Behavior :
- The sulfonyl group in the target compound may improve solubility but reduce blood-brain barrier permeability compared to the tert-butyl analog.
- The tert-butyl analog’s lipophilicity could enhance tissue distribution but increase metabolic instability.
The tert-butyl analog’s structure aligns with GPCR ligands, where hydrophobic interactions dominate .
Research Findings and Data Gaps
Available Data for the 4-tert-Butyl Analog :
- Monoisotopic Mass: 441.164161 Da
- ChemSpider ID : 21081644
- Synthetic Route : Likely involves condensation of 4-tert-butylbenzoic acid with the thiazolopyridine amine, followed by salt formation.
Inferences for the Target Compound:
- The 3-isopropylsulfonyl variant is expected to exhibit distinct physicochemical and pharmacological properties due to its polar substituent.
- No peer-reviewed studies on the target compound’s bioactivity or toxicity are currently accessible, highlighting a critical research gap.
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield in amide coupling .
- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions .
Basic: Which spectroscopic and chromatographic methods confirm the compound’s identity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm) and thiazole ring protons (δ 3.5–4.5 ppm) confirm structural motifs .
- ¹³C-NMR : Carbonyl signals (δ 165–170 ppm) validate amide and sulfonamide groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 487.12 [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect intermediates .
Advanced: How can Design of Experiments (DoE) improve synthesis efficiency and yield?
Answer:
DoE reduces trial-and-error by systematically varying parameters:
- Factors : Catalyst loading (Mo(CO)₆: 0.5–2 mol%), temperature (70–110°C), and solvent polarity (DMF vs. THF) .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 1.2 mol% catalyst, 90°C in DMF) for >85% yield .
- Contradiction Handling : If conflicting data arise (e.g., yield vs. purity trade-offs), Pareto analysis prioritizes critical parameters for iterative refinement .
Advanced: What computational approaches model the compound’s reactivity and target interactions?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways (e.g., transition states in cyclization) and activation energies .
- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., enzymes) by analyzing hydrogen bonds (e.g., N–H⋯N interactions) and π-π stacking .
- Docking Studies : AutoDock Vina evaluates binding affinity (ΔG < -8 kcal/mol) to prioritize derivatives for pharmacological testing .
Advanced: How can researchers resolve contradictions in experimental data (e.g., variable yields or unexpected byproducts)?
Answer:
- Mechanistic Re-evaluation : Use LC-MS to identify intermediates (e.g., incomplete sulfonylation) and adjust stoichiometry .
- Cross-Validation : Compare spectroscopic data (e.g., ¹H-NMR shifts) with literature benchmarks to confirm structural assignments .
- Feedback Loops : Integrate computational predictions (e.g., DFT-predicted intermediates) with experimental results to refine reaction conditions .
Advanced: What challenges arise in isolating intermediates during multi-step synthesis?
Answer:
- Chromatographic Separation : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates thiazolo-pyridine intermediates with >90% recovery .
- Crystallization Issues : Poorly crystalline intermediates require solvent screening (e.g., ethanol/water mixtures) or seeding with pure crystals .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess sulfonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
